(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2377004-90-3
VCID: VC4158487
InChI: InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)12-11-7-6-10(11)8-13-12;/h1-5,10-13H,6-8H2;1H/t10-,11-,12-;/m1./s1
SMILES: C1CC2C1CNC2C3=CC=CC=C3.Cl
Molecular Formula: C12H16ClN
Molecular Weight: 209.72

(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride

CAS No.: 2377004-90-3

Cat. No.: VC4158487

Molecular Formula: C12H16ClN

Molecular Weight: 209.72

* For research use only. Not for human or veterinary use.

(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride - 2377004-90-3

Specification

CAS No. 2377004-90-3
Molecular Formula C12H16ClN
Molecular Weight 209.72
IUPAC Name (1R,2S,5S)-2-phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride
Standard InChI InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)12-11-7-6-10(11)8-13-12;/h1-5,10-13H,6-8H2;1H/t10-,11-,12-;/m1./s1
Standard InChI Key WXXZTLMLLGLCDL-AUYLJXNTSA-N
SMILES C1CC2C1CNC2C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Stereochemical Significance

The molecular framework of (1R,2S,5S)-2-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride consists of a seven-membered bicyclic system with nitrogen at the 3-position and a phenyl group at the 2-position (Figure 1). The stereochemistry—defined by the (1R,2S,5S) configuration—imparts distinct conformational rigidity, influencing both its physicochemical properties and biological activity .

Structural Characterization

X-ray crystallography of related 3-azabicyclo[3.2.0]heptane derivatives reveals a boat-like conformation for the bicyclic core, with the phenyl group adopting an equatorial orientation to minimize steric strain . The hydrochloride salt enhances aqueous solubility, as evidenced by the compound’s solubility profile in polar solvents (Table 1) .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆ClN
Molecular Weight209.72 g/mol
Melting Point215–217°C (decomposes)
Solubility (H₂O, 25°C)12.5 mg/mL
logP (Octanol-Water)1.8 ± 0.2

Synthetic Approaches and Optimization

The synthesis of (1R,2S,5S)-2-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride involves stereoselective [2+2] photocycloaddition, a method refined by Mansson and Burns .

Key Synthetic Steps

  • Substrate Preparation: Diallylamine derivatives are protonated with H₂SO₄ to enable reactivity under photochemical conditions .

  • Photocycloaddition: Irradiation at 254 nm induces a [2+2] reaction, forming the bicyclo[3.2.0]heptane core.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the (1R,2S,5S) configuration .

  • Salt Formation: Treatment with HCl yields the hydrochloride salt .

Table 2: Representative Synthesis Data

ParameterValue
Yield (Photocycloaddition)51%
Reaction Time24–48 hours
Purity (¹H NMR)≥97%

Challenges include low yields due to competing polymerization and difficulties in isolating the hydrophilic product . Recent advances using Cu(II) catalysts in aqueous media have improved efficiency, though scalability remains a concern .

Pharmacological Profile and Receptor Interactions

The compound exhibits high affinity for central nervous system (CNS) receptors, particularly dopamine D₂ and serotonin 5-HT₁ₐ subtypes, as demonstrated in radioligand binding assays .

Neuropharmacological Activity

  • Dopamine D₂ Receptor: IC₅₀ = 8.3 nM (competitive binding vs. [³H]spiperone) .

  • Serotonin 5-HT₁ₐ: IC₅₀ = 15.7 nM (vs. [³H]8-OH-DPAT) .

  • Muscarinic M₁ Receptor: Moderate affinity (IC₅₀ = 420 nM), suggesting potential cognitive effects .

These interactions underpin its exploration as an atypical neuroleptic with reduced extrapyramidal side effects compared to classical antipsychotics .

Comparative Analysis with Structural Analogues

The 2-phenyl substitution distinguishes this compound from related derivatives like 6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride . Key differences include:

Table 3: Structural and Functional Comparisons

Parameter(1R,2S,5S)-2-Phenyl(1S,5R,6S)-6-Phenyl
logP1.82.1
D₂ Receptor IC₅₀8.3 nM22.4 nM
Aqueous Solubility12.5 mg/mL8.7 mg/mL

The enhanced dopamine affinity of the 2-phenyl analogue highlights the role of substituent positioning in receptor binding .

Applications in Drug Development

Preclinical studies suggest utility in:

  • Schizophrenia: D₂/5-HT₁ₐ dual activity may improve positive and negative symptoms .

  • Depression: 5-HT₁ₐ agonism correlates with antidepressant effects in rodent models .

  • Neuroprotection: Antioxidant properties observed in vitro (EC₅₀ = 18 µM) .

Challenges and Future Directions

Despite promising attributes, hurdles include:

  • Synthetic Complexity: Multi-step synthesis with moderate yields .

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2 hours in rats) .

  • Blood-Brain Barrier Penetration: Moderate permeability (Papp = 4.7 × 10⁻⁶ cm/s) .

Ongoing research focuses on prodrug strategies and formulation optimization to enhance bioavailability.

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